4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine
Description
The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine features a piperidine core substituted with two distinct moieties:
- A 3,5-dimethylpyrazole group linked via a methyl bridge at the 4-position of the piperidine.
- A 2-methylbenzyl group at the 1-position of the piperidine.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3/c1-15-6-4-5-7-19(15)14-21-10-8-18(9-11-21)13-22-17(3)12-16(2)20-22/h4-7,12,18H,8-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOCGGXSZGTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine typically involves the nucleophilic substitution reaction of a pyrazole derivative with a piperidine derivative. One common method involves heating the reactants in dimethyl sulfoxide (DMSO) in the presence of a base such as potassium hydroxide (KOH) . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific substituent combination. Below is a detailed comparison with structurally related analogs, focusing on structural variations, synthesis pathways, and biological implications.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Bioactivity Profiles
Impact of Substituents on Properties
A. Pyrazole Modifications
- 3,5-Dimethylpyrazole : Enhances steric bulk and metabolic stability compared to unsubstituted pyrazoles. This substitution is common in anti-inflammatory agents due to improved target binding .
- Methoxy vs.
B. Piperidine Substituents
- 2-Methylbenzyl Group : Introduces lipophilicity, favoring interactions with hydrophobic protein pockets. This group is less electron-withdrawing than sulfonyl moieties (e.g., in 1-((4-chlorophenyl)sulfonyl)-4-...), which may reduce off-target reactivity .
- Sulfonyl Groups: Compounds like 1-((4-chlorophenyl)sulfonyl)-4-...
C. Ring System Variations
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine) offer additional hydrogen-bonding sites but may reduce metabolic stability .
- Isoxazole vs. Pyrazole : Isoxazole-containing analogs (e.g., 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid) show distinct electronic profiles, influencing enzyme inhibition selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
